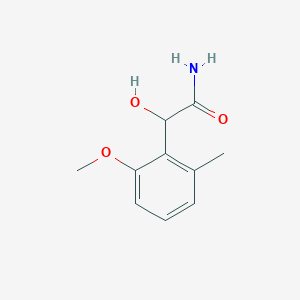
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most common over-the-counter pain relievers in the world, and it is also frequently used in prescription medications. Acetaminophen is known to be effective in reducing pain and fever, and it is generally considered safe when used according to the recommended dosage.
作用機序
The exact mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Acetaminophen may also have an effect on the endocannabinoid system, which is involved in pain regulation. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have an effect on the central nervous system, although the exact nature of this effect is not well understood.
生化学的および生理学的効果
Acetaminophen is metabolized in the liver by several enzymes, including CYP2E1 and UDP-glucuronosyltransferase. The primary metabolite of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to liver cells at high concentrations. However, under normal conditions, NAPQI is rapidly detoxified by glutathione, an antioxidant produced by the liver. In cases of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose, the liver may become overwhelmed by NAPQI, leading to liver damage and potentially liver failure.
実験室実験の利点と制限
Acetaminophen is a widely available and inexpensive drug, making it a popular choice for laboratory experiments. It is also generally considered safe when used according to the recommended dosage. However, there are some limitations to using 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden in laboratory experiments. For example, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may interact with other medications, making it difficult to interpret the results of experiments. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have different effects in different animal models, making it important to choose the appropriate model for each experiment.
将来の方向性
There are several areas of research that could benefit from further study of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden. One area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to interact with other medications, particularly opioids. Another area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to reduce inflammation and oxidative stress, which could have implications for a variety of diseases. Additionally, there is a need for further study of the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to cause liver damage and for the development of new treatments for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose. Finally, there is a need for further study of the mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden, particularly in relation to its effects on the central nervous system.
合成法
Acetaminophen can be synthesized by reacting 4-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden and acetic acid as byproducts. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and phosphoric acid. The yield of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden can be improved by using a higher concentration of acetic anhydride and a lower reaction temperature.
科学的研究の応用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials as a control group for testing the efficacy of new pain medications. Acetaminophen has also been studied for its potential role in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden has been studied for its potential to interact with other medications, including opioids, and for its potential to cause liver damage when used in high doses.
特性
CAS番号 |
100948-55-8 |
|---|---|
製品名 |
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2-hydroxy-2-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(12)10(11)13/h3-5,9,12H,1-2H3,(H2,11,13) |
InChIキー |
AFPRPKGZWDQVMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC)C(C(=O)N)O |
正規SMILES |
CC1=C(C(=CC=C1)OC)C(C(=O)N)O |
同義語 |
Benzeneacetamide, -alpha--hydroxy-2-methoxy-6-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



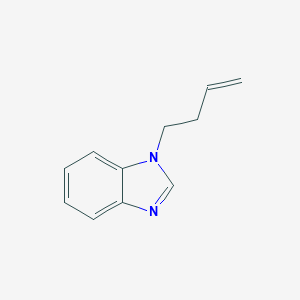
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
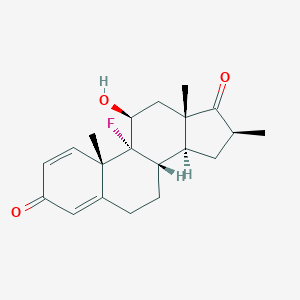
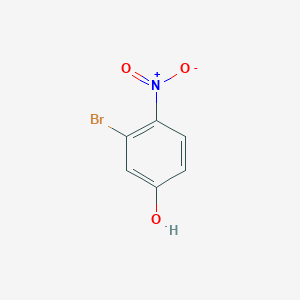

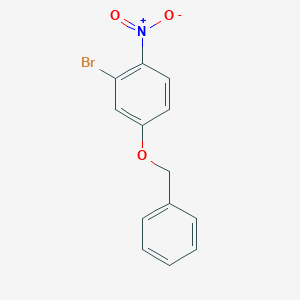
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
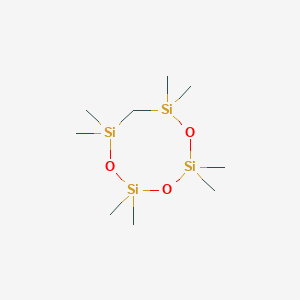
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
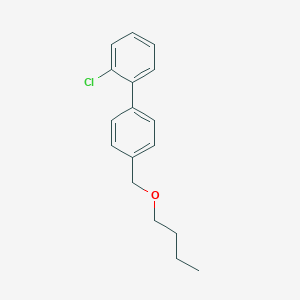
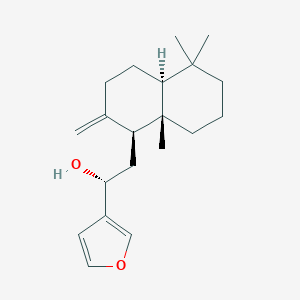
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

